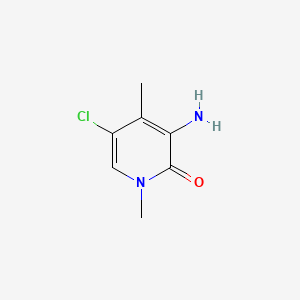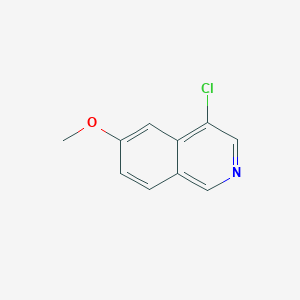![molecular formula C24H14Cl2S B15331943 1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene](/img/structure/B15331943.png)
1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene is a complex organic compound that belongs to the class of naphthothiophenes This compound is characterized by the presence of two 4-chlorophenyl groups attached to a naphtho[2,3-c]thiophene core
Vorbereitungsmethoden
The synthesis of 1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphtho[2,3-c]thiophene core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a naphthalene derivative and a thiophene derivative.
Introduction of 4-chlorophenyl groups: The chlorophenyl groups can be introduced through a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the naphtho[2,3-c]thiophene core in the presence of a Lewis acid catalyst like aluminum chloride.
Analyse Chemischer Reaktionen
1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphtho[2,3-c]thiophene-4,9-dione derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the chlorophenyl groups to phenyl groups.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Research has explored its potential as a bioactive compound with possible applications in drug development.
Medicine: Its unique structure may offer therapeutic benefits, although specific medical applications are still under investigation.
Industry: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene is not fully understood, but it is believed to interact with various molecular targets and pathways. Its structure suggests potential interactions with enzymes and receptors, possibly influencing biological processes through binding and modulation of activity.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(4-chlorophenyl)naphtho[2,3-c]thiophene can be compared with other naphthothiophene derivatives, such as:
Naphtho[2,3-c]thiophene-4,9-dione: This compound has similar electronic properties but lacks the chlorophenyl groups, making it less versatile in certain applications.
Naphtho[2,1-b3,4-b’]dithiophene: This derivative has a different substitution pattern, leading to variations in its electronic and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic characteristics and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C24H14Cl2S |
|---|---|
Molekulargewicht |
405.3 g/mol |
IUPAC-Name |
1,3-bis(4-chlorophenyl)benzo[f][2]benzothiole |
InChI |
InChI=1S/C24H14Cl2S/c25-19-9-5-15(6-10-19)23-21-13-17-3-1-2-4-18(17)14-22(21)24(27-23)16-7-11-20(26)12-8-16/h1-14H |
InChI-Schlüssel |
SKVWTFDNLLBSJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C(SC(=C3C=C2C=C1)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,5R)-5-(4-Chlorobenzyl)morpholin-2-yl]methanol](/img/structure/B15331875.png)


![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carboxamide](/img/structure/B15331906.png)



![1-(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)ethanone](/img/structure/B15331920.png)




